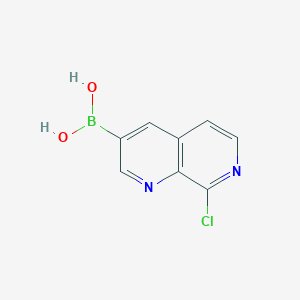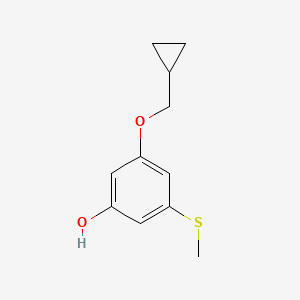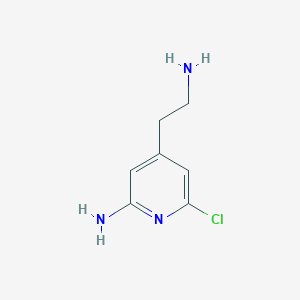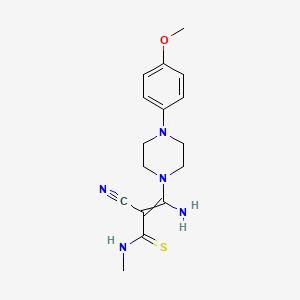
(4-Fluoro-6-methylpyridin-2-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-6-methylpyridin-2-YL)methylamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 6th position of the pyridine ring, with a methylamine group attached to the 2nd position. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-methylpyridin-2-YL)methylamine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-fluoro-6-methylpyridine with formaldehyde and ammonia, which leads to the formation of the desired methylamine derivative. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as methanol or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-6-methylpyridin-2-YL)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Fluoro-6-methylpyridin-2-YL)methylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Fluoro-6-methylpyridin-2-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropyridine: Lacks the methyl and methylamine groups, making it less versatile in certain applications.
6-Methylpyridine: Does not contain the fluorine atom, resulting in different chemical properties.
2-Methylaminopyridine: Lacks the fluorine and methyl groups, affecting its reactivity and biological activity.
Uniqueness
(4-Fluoro-6-methylpyridin-2-YL)methylamine is unique due to the combination of its fluorine, methyl, and methylamine groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H9FN2 |
|---|---|
Peso molecular |
140.16 g/mol |
Nombre IUPAC |
(4-fluoro-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3 |
Clave InChI |
IPHZJERJYAZFOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)




![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
